Spiro[3.4]octan-2-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[34]octan-2-ylmethanamine is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core, followed by amination reactions to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for Spiro[3.4]octan-2-ylmethanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octan-2-ylmethanamine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, often converting functional groups to more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Spiro[3.4]octan-2-ylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Spiro[3.4]octan-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, potentially leading to specific biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octan-6-ylmethanamine: Another spirocyclic compound with a different ring structure.
5,8-Dioxaspiro[3.4]octan-2-ylmethanamine: A spirocyclic compound with oxygen atoms incorporated into the ring.
Uniqueness
This compound is unique due to its specific ring structure and the presence of the methanamine group, which may confer distinct chemical and biological properties compared to other spirocyclic compounds.
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
spiro[3.4]octan-2-ylmethanamine |
InChI |
InChI=1S/C9H17N/c10-7-8-5-9(6-8)3-1-2-4-9/h8H,1-7,10H2 |
InChI Key |
RVPGSXOWEVLTCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.